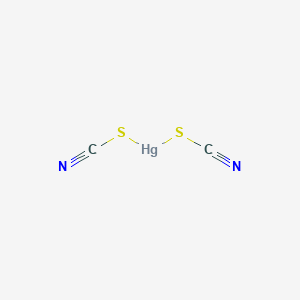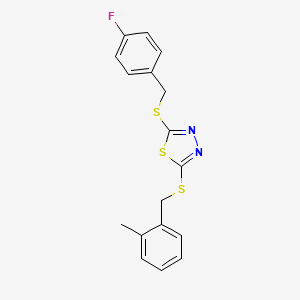![molecular formula C14H9Cl2N3O B12039396 2,3-dichloro-N-(1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide CAS No. 1335231-15-6](/img/structure/B12039396.png)
2,3-dichloro-N-(1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of AZ513 involves the reaction of 2,3-dichlorobenzoyl chloride with 1H-pyrrolo[2,3-b]pyridin-5-amine under specific conditions. The reaction typically occurs in the presence of a base such as triethylamine, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
化学反応の分析
Types of Reactions
AZ513 primarily undergoes substitution reactions due to the presence of reactive chlorine atoms on the benzene ring. These reactions can be facilitated by nucleophiles under appropriate conditions .
Common Reagents and Conditions
Common reagents for substitution reactions involving AZ513 include nucleophiles such as amines, thiols, and alkoxides. The reactions typically occur under mild conditions, often in the presence of a base to neutralize the by-products .
Major Products
The major products of these substitution reactions are derivatives of AZ513 where the chlorine atoms have been replaced by the nucleophilic groups. These derivatives can exhibit different biological activities and properties .
科学的研究の応用
AZ513 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its notable applications include:
作用機序
AZ513 exerts its effects by binding non-competitively to a site distinct from the catalytic site of FAAH. This binding inhibits the enzyme’s activity, leading to an increase in the levels of endocannabinoids such as anandamide. The elevated endocannabinoid levels result in enhanced signaling through cannabinoid receptors, which can modulate various physiological processes .
類似化合物との比較
Similar Compounds
Some compounds similar to AZ513 include other FAAH inhibitors such as OL-135 and AM5206. These compounds also inhibit FAAH but may differ in their potency, selectivity, and mechanism of action .
Uniqueness of AZ513
AZ513 is unique due to its reversible and noncompetitive inhibition of FAAH. Unlike many other FAAH inhibitors, AZ513 does not covalently modify the enzyme, which can result in a different pharmacological profile and potentially fewer side effects .
特性
CAS番号 |
1335231-15-6 |
|---|---|
分子式 |
C14H9Cl2N3O |
分子量 |
306.1 g/mol |
IUPAC名 |
2,3-dichloro-N-(1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide |
InChI |
InChI=1S/C14H9Cl2N3O/c15-11-3-1-2-10(12(11)16)14(20)19-9-6-8-4-5-17-13(8)18-7-9/h1-7H,(H,17,18)(H,19,20) |
InChIキー |
SIMLBFHHXAMGGM-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C(=O)NC2=CN=C3C(=C2)C=CN3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-(1H-indazol-6-yl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12039356.png)
![2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-mesitylacetamide](/img/structure/B12039359.png)

![N-[4-[[(E)-1-[4-(tetrazol-1-yl)phenyl]ethylideneamino]carbamoyl]phenyl]thiophene-2-carboxamide](/img/structure/B12039366.png)

![[1-[(E)-[[2-[(4-methoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-methoxybenzoate](/img/structure/B12039374.png)
![11-[4-(5-Fluoro-2-methoxybenzyl)-1-piperazinyl]-7,8,9,10-tetrahydrobenzimidazo[1,2-B]isoquinoline-6-carbonitrile](/img/structure/B12039375.png)
![3-{2-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12039385.png)
![(2E)-2-Cyano-N-cyclohexyl-3-[4-oxo-2-(1-piperidinyl)-4H-pyrido[1,2-A]pyrimidin-3-YL]-2-propenamide](/img/structure/B12039397.png)
![3-Methyl-3a,4,5,8,9,9a-hexahydrocycloocta[d]isoxazole](/img/structure/B12039405.png)

